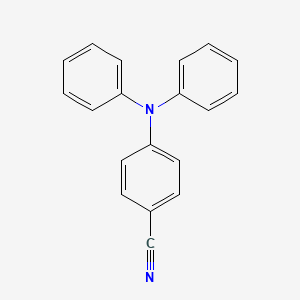

4-(Diphenylamino)benzonitrile

概述

描述

4-(Diphenylamino)benzonitrile is an organic compound with the molecular formula C19H14N2. It is known for its unique structural properties, which include a diphenylamino group attached to a benzonitrile moiety. This compound is of significant interest in various fields of scientific research due to its versatile applications and unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

4-(Diphenylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of diphenylamine with 4-cyanobenzonitrile in the presence of a catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]nickel(II) chloride and isopropylmagnesium chloride lithium chloride in a solvent like 2-methyltetrahydrofuran and toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also being explored to make the process more environmentally friendly .

化学反应分析

Types of Reactions

4-(Diphenylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

科学研究应用

Optoelectronic Applications

1.1. Thermally Activated Delayed Fluorescence (TADF)

DPABN has been identified as an effective component in TADF emitters, which are crucial for organic light-emitting diodes (OLEDs). The incorporation of DPABN into TADF devices enhances the external quantum efficiency (EQE) due to its favorable energy levels and orbital overlap characteristics.

- Case Study: TADF Emitters

1.2. Organic Photodetectors

DPABN has also been utilized in organic photodetector applications. Its ability to absorb light and convert it into electrical signals makes it suitable for use in sensors and imaging devices.

- Performance Metrics:

Material Science

2.1. Polymer Composites

In material science, DPABN is used to synthesize polymer composites that exhibit enhanced thermal and mechanical properties. The integration of DPABN into polymer matrices has led to materials that are not only robust but also exhibit unique optical properties.

- Synthesis Example:

Chemical Synthesis

3.1. Synthetic Routes

The synthesis of DPABN typically involves Ullmann coupling reactions, where diphenylamine reacts with benzonitrile derivatives under specific conditions to yield high-purity products.

- Synthesis Parameters:

Data Tables

| Application Area | Specific Use | Performance Metrics |

|---|---|---|

| Optoelectronics | TADF Emitters | EQE up to 12.0% |

| Organic Photodetectors | Light absorption and detection | Enhanced sensitivity |

| Material Science | Polymer composites | Increased mechanical strength |

| Chemical Synthesis | Ullmann coupling | Yields of 58%-75% |

作用机制

The mechanism of action of 4-(Diphenylamino)benzonitrile involves its interaction with various molecular targets and pathways. As a donor-acceptor fluorophore, it exhibits unique photophysical properties, making it useful in photocatalytic transformations. The diphenylamino group acts as an electron donor, while the benzonitrile moiety serves as an electron acceptor, facilitating redox reactions and electron transfer processes .

相似化合物的比较

Similar Compounds

1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): This compound shares a similar donor-acceptor structure and is used in photocatalytic applications.

Carbazole-based compounds: These compounds contain similar structural motifs and are used in photopolymerization and as dyes/photosensitizers.

Uniqueness

4-(Diphenylamino)benzonitrile is unique due to its specific combination of diphenylamino and benzonitrile groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient electron transfer and redox processes .

生物活性

4-(Diphenylamino)benzonitrile, a compound with the CAS number 20441-00-3, has garnered interest in the scientific community due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables to summarize critical information.

Chemical Structure and Properties

This compound consists of a benzonitrile core substituted with a diphenylamino group. This structural configuration is significant as it influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds with diphenylamino groups often exhibit antimicrobial properties. For instance, derivatives of benzonitrile have been shown to inhibit bacterial growth by disrupting cellular functions. Although direct studies on this compound are sparse, its structural similarity to known antimicrobial agents suggests potential efficacy in this area.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related compounds. For example, certain diphenylamine derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation . Further exploration is needed to establish the direct anticancer effects of this compound.

The mechanism through which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. Such interactions may lead to modulation of cellular pathways that govern growth and survival.

Case Studies and Research Findings

- Photophysical Studies : A study examining the photophysical properties of related compounds indicated that the incorporation of diphenylamine groups can enhance the efficiency of light-emitting devices without compromising emission energy. This suggests that this compound may also possess unique photophysical characteristics beneficial for applications in optoelectronics .

- Toxicological Assessments : Toxicological evaluations categorize this compound as a compound requiring careful handling due to potential toxicity observed in animal models. The compound has not been classified as a human carcinogen; however, further research is warranted to fully understand its safety profile .

Data Summary Table

常见问题

Basic Question: What synthetic methods are optimal for preparing 4-(diphenylamino)benzonitrile derivatives?

Answer: The most reliable approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, meta-terphenyl-linked donor–π–acceptor (D–π–A) dyads are synthesized via two-step palladium-catalyzed coupling. Key steps include:

- Using precursors like (4-(diphenylamino)phenyl)boronic acid and nitrile-containing aryl halides.

- Optimizing catalyst loading (5–10 mol% Pd) and reaction temperature (80–100°C).

Post-synthesis, validate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .

Basic Question: Which characterization techniques are critical for analyzing photophysical properties?

Answer:

- Steady-state absorption/emission spectroscopy to identify charge-transfer (CT) bands and dual fluorescence.

- Time-resolved fluorescence decay kinetics to quantify LE (locally excited) → CT state transitions (e.g., lifetimes ranging from 0.5–5 ns).

- X-ray crystallography to correlate emission behavior with molecular packing (e.g., anti-parallel arrangements in ML-active polymorphs) .

Advanced Question: How does solvent polarity influence the LE → CT transition kinetics?

Answer: Solvent polarity modulates the free energy gap (ΔrG) and reaction rates (kf). For example:

Advanced Question: What mechanisms explain pressure-induced emission enhancement (PIEE) in crystalline derivatives?

Answer: Under high pressure (2.50–4.55 GPa):

- Rehybridization of nitrogen atoms enhances π-conjugation, increasing photoluminescence (PL) intensity.

- Red shifts (~50 nm) occur due to reduced bandgaps from lattice compression.

Validate via piezochromic measurements and DFT calculations to map electronic structure changes .

Advanced Question: How do twisted intramolecular charge-transfer (TICT) states affect dual fluorescence?

Answer: TICT states form via amino group twisting (e.g., 90° dihedral angles), decoupling donor-acceptor moieties. Key findings:

- Crown ether derivatives (e.g., DMABN-Crown5) exhibit ΔH = -14.8 kJ·mol⁻¹ for LE→TICT transitions.

- Time-dependent DFT (TDDFT) confirms emission at 450 nm (LE) and 520 nm (TICT) .

Advanced Question: Why do polymorphs of this compound exhibit distinct mechanoluminescence (ML)?

Answer: Structural variations (e.g., TBIMB vs. TBIMG) alter triboelectric excitation pathways:

| Polymorph | ML Emission (nm) | Lattice Fragility |

|---|---|---|

| TBIMB | 450 (blue) | High |

| TBIMG | 520 (green) | Moderate |

| ML arises from internal triboelectricity during crystal cleavage, not surface discharge . |

Advanced Question: How can computational models resolve contradictions in emission data?

Answer:

- DFT/Molecular Dynamics (MD): Predict conformational changes (e.g., planar vs. twisted states).

- Vibronic coupling analysis: Explain spectral broadening in polar solvents.

For example, B3LYP/6-311+G(2d,p) accurately reproduces dual emission in 4DIAB-CN .

Q. Methodological Focus: Designing experiments to study charge-transfer dynamics

Steps:

Solvent selection: Use a polarity gradient (toluene to acetonitrile).

Time-resolved spectroscopy: Resolve LE→CT kinetics (e.g., multiexponential decays in P6C).

Temperature control: Measure activation energies (Ea ≈ 8–24 kJ·mol⁻¹) .

Q. Methodological Focus: Addressing data contradictions in emission studies

Approach:

- Single-crystal analysis: Confirm polymorphism via X-ray diffraction.

- Pressure-dependent PL: Isolate lattice effects from molecular contributions.

- Reproducibility: Standardize excitation wavelengths (e.g., 350 nm) and detector calibration .

Advanced Question: What role do alkyl chain lengths play in fluorescence quantum yields?

Answer: Longer chains (e.g., diisopropyl vs. dimethyl) increase steric hindrance, promoting TICT formation:

| Derivative | ΦFL (LE) | ΦFL (TICT) |

|---|---|---|

| 4DMAB-CN | 0.45 | 0.15 |

| 4DIAB-CN | 0.30 | 0.40 |

| Quantify using integrated sphere techniques and correlate with TDDFT results . |

属性

IUPAC Name |

4-(N-phenylanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDVKDTOHKZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431996 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20441-00-3 | |

| Record name | 4-(diphenylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。